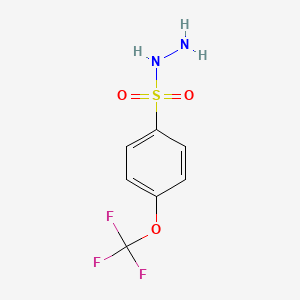

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide is a useful research compound. Its molecular formula is C7H7F3N2O3S and its molecular weight is 256.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Heterocyclic Compounds and Medicinal Chemistry

Research into heterocyclic compounds, particularly those bearing the triazine scaffold, highlights the significance of nitrogen-containing rings in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. The synthesis and evaluation of synthetic derivatives of triazine have led to potential pharmacological applications, suggesting that compounds like 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide could also be explored for similar biological activities Tarawanti Verma, Manish Sinha, N. Bansal, 2019.

Environmental Degradation of Polyfluoroalkyl Chemicals

The environmental fate and degradation of polyfluoroalkyl chemicals, including their microbial degradation, have been extensively studied. These investigations shed light on the transformation processes that result in the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) from precursor compounds. Such research could be pertinent to understanding the environmental impact and degradation pathways of this compound, given its fluorinated structure Jinxia Liu, Sandra Mejia Avendaño, 2013.

Supramolecular Chemistry Applications

The study of benzene-1,3,5-tricarboxamides (BTAs) illustrates the utility of benzene derivatives in supramolecular chemistry, particularly for self-assembly into nanometer-sized structures. This research highlights the potential for this compound to serve as a building block in nanotechnology and polymer processing, given the relevance of its benzene core and the possibility for modification through functional groups S. Cantekin, T. D. de Greef, A. Palmans, 2012.

Organic Synthesis and Catalysis

Trifluoromethanesulfonic acid (triflic acid) is extensively used in organic synthesis due to its high protonating power and low nucleophilicity. This research can inform potential applications of this compound in facilitating organic transformations, suggesting its use as a reagent or catalyst in creating new organic compounds through electrophilic aromatic substitution reactions and other synthesis pathways A. Kazakova, A. Vasilyev, 2017.

Environmental Monitoring and Perfluorinated Compounds

The removal of perfluorinated compounds during wastewater treatment presents challenges due to their persistence and bioaccumulative potential. Research into the occurrence, fate, and removal strategies for these compounds provides insight into managing environmental contamination. This knowledge base could be relevant for assessing the environmental impact of this compound and developing strategies for its mitigation or degradation in aquatic environments O. Arvaniti, A. Stasinakis, 2015.

作用機序

Target of Action

The primary target of 4-(Trifluoromethoxy)benzene-1-sulfonohydrazide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it couples the redox reaction to the pumping of protons across the mitochondrial membrane.

Mode of Action

This compound interacts with the SDH enzyme, inhibiting its activity . The compound binds to the active site of the enzyme, preventing the normal substrate from binding and thus blocking the enzyme’s function .

Biochemical Pathways

By inhibiting the SDH enzyme, this compound disrupts the citric acid cycle and the electron transport chain . This leads to a decrease in ATP production, which can have downstream effects on various cellular processes that rely on ATP for energy.

Pharmacokinetics

Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of the SDH enzyme by this compound leads to a disruption of cellular energy production . This can result in cell death, particularly in cells that have high energy demands or are rapidly dividing .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, extreme pH or temperature conditions could affect the compound’s stability or its ability to bind to the SDH enzyme. Additionally, the presence of other molecules could compete with the compound for binding to the enzyme, potentially reducing its efficacy .

生化学分析

Biochemical Properties

4-(Trifluoromethoxy)benzene-1-sulfonohydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of pyrazole-containing bisphosphonate esters . The nature of these interactions often involves the formation of covalent bonds, which can lead to the inhibition or activation of the target enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of voltage-gated sodium channels, which are crucial for cell signaling . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s trifluoromethoxy group is particularly important for its binding affinity and specificity . Changes in gene expression induced by this compound are often mediated through its interactions with transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity. At higher doses, toxic or adverse effects can occur . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells . The compound’s metabolism often involves its conversion into different chemical forms, which can have distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s effects on biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within cells

特性

IUPAC Name |

4-(trifluoromethoxy)benzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O3S/c8-7(9,10)15-5-1-3-6(4-2-5)16(13,14)12-11/h1-4,12H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYGHQWTQOLTJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)

![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)

![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2517020.png)

![{2-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2517026.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2517027.png)

![N-(3-chlorobenzyl)-4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2517029.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2517032.png)